Solution Stability vs. BH₃·THF
The stability of 2.0 M BACH-EI solutions in THF, tert-butyl methyl ether, and dioxane was monitored by ¹¹B NMR at intervals over six months. No new peaks appeared in the ¹¹B NMR spectra beyond that of the parent adduct (δ −14.4, CCl₄, J_{B–H} = 98.6 Hz) throughout the entire observation period [1]. In contrast, BH₃·THF solutions are known to decompose over extended storage through ether cleavage and borohydride formation, requiring frequent re-standardization or fresh preparation . The indefinite stability of the neat BACH-EI adduct under nitrogen at room temperature has also been confirmed [1].
| Evidence Dimension | Solution stability at 25 °C (¹¹B NMR monitoring) |
|---|---|
| Target Compound Data | No new ¹¹B NMR peaks detected after 6 months in THF, dioxane, or tert-butyl methyl ether at 2.0 M concentration |
| Comparator Or Baseline | BH₃·THF: known to undergo slow decomposition during storage (ether cleavage); requires re-standardization |
| Quantified Difference | Stable ≥6 months (BACH-EI) vs. limited shelf-life (BH₃·THF); qualified difference due to literature precedent |
| Conditions | 2.0 M solutions in THF, dioxane, tert-butyl methyl ether; sealed NMR tubes; ambient temperature [1] |
Why This Matters
Procurement of BACH-EI 2.0 M eliminates the need for in-house re-titration and reduces waste from decomposed reagent batches, directly lowering operational costs in production-scale hydroboration workflows.
- [1] Brown, H. C.; Kanth, J. V. B.; Zaidlewicz, M. J. Org. Chem. 1998, 63, 5154–5163. View Source
